Ethyl 6-Methylindole-3-acetate
Description
Overview of Indole-3-acetate (B1200044) Derivatives as Research Scaffolds
Indole-3-acetate derivatives represent a versatile and highly significant class of compounds in chemical research, primarily due to the indole (B1671886) core, which is a key structural component in many pharmaceutical agents and natural products. rsc.orgderpharmachemica.com The indole scaffold, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is amenable to a wide range of chemical modifications, making it an ideal platform for developing new molecules with tailored properties. researchgate.net Researchers have extensively utilized indole-3-acetate and its derivatives as scaffolds to explore a multitude of biological activities. researchgate.netmdpi.com
The functionalization at various positions of the indole ring and the acetate (B1210297) side chain allows for the creation of large libraries of compounds for screening. researchgate.net For instance, substitutions at the N1, C2, C3, and C5 positions of the indole ring have led to the discovery of compounds with potent anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.netmdpi.com The acetate moiety at the 3-position is particularly significant as it mimics the structure of the natural plant auxin, indole-3-acetic acid (IAA), making these derivatives useful tools in agricultural and plant science research. ontosight.aiacs.org Beyond plant biology, these derivatives are instrumental in drug discovery, where the indole scaffold serves as a pharmacophore that can interact with various biological targets, including enzymes and receptors. mdpi.comnih.gov The ability to systematically modify the structure of indole-3-acetate derivatives allows researchers to conduct structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug development process. arkat-usa.org
Significance of Methylated Indole Systems in Chemical Biology
The methylation of indole systems is a common and impactful modification in the field of chemical biology and medicinal chemistry. acs.org Attaching a methyl group to the indole nucleus, as in the case of Ethyl 6-Methylindole-3-acetate, can have profound effects on the molecule's biological and pharmacological profile. Methylation can influence several key molecular properties, including lipophilicity, metabolic stability, and the ability to form specific interactions with protein targets. nih.gov
From a biological standpoint, methylation can alter the way a molecule is recognized by enzymes and receptors. For example, in drug design, methylation is often used to enhance the binding affinity of a compound to its target or to block metabolic pathways that would otherwise inactivate the compound. nih.gov The position of the methyl group is critical; for instance, methylation at the indole nitrogen (N1-position) can prevent hydrogen bond donation and alter the molecule's solubility and membrane permeability. rsc.org Methylation on the benzene portion of the indole ring, such as at the C6-position, can influence the electronic distribution of the aromatic system, which in turn affects its reactivity and interactions with biological macromolecules. The study of methylated indole systems, therefore, provides valuable insights into the molecular basis of biological recognition and offers a powerful strategy for the rational design of new bioactive molecules. nih.govacs.org
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 2-(6-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H15NO2/c1-3-16-13(15)7-10-8-14-12-6-9(2)4-5-11(10)12/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
GYORRFXNIOZILF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=CC(=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 6 Methylindole 3 Acetate and Analogs
Strategies for Indole (B1671886) Nucleus Construction
The formation of the indole ring system is a foundational step in the synthesis of ethyl 6-methylindole-3-acetate. Various named reactions and modern catalytic methods have been developed to construct substituted indoles, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.
Fischer Indole Synthesis and its Variants
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. wikipedia.orgtestbook.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgtestbook.com For the synthesis of a 6-methylindole (B1295342) nucleus, p-tolylhydrazine (4-methylphenylhydrazine) is a common starting material.
The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. wikipedia.orgtestbook.com Subsequent protonation triggers a scispace.comscispace.com-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond. testbook.comnih.gov The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org
A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (PTSA), as well as Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃). wikipedia.orgrsc.org A patented process describes reacting a phenylhydrazine with ethyl γ,γ-dimethoxybutyrate or levulinic acid in the presence of ethanolic sulfuric acid to directly produce the ethyl ester of an indole-3-acetic acid. google.com This approach combines the indole ring formation and side-chain introduction in a single conceptual sequence.
| Catalyst Type | Examples |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid, p-Toluenesulfonic acid wikipedia.org |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ wikipedia.orgrsc.org |
This table summarizes common catalysts used in the Fischer Indole Synthesis.
While robust, the Fischer synthesis can be challenging for certain substrates. For instance, attempts to synthesize C3 N-substituted indoles can sometimes fail, leading to cleavage byproducts instead of the desired cyclization. nih.gov
Modern Indole Synthesis Techniques
Beyond the classical Fischer method, several modern techniques offer alternative pathways to substituted indoles, often with improved regioselectivity and functional group tolerance. rsc.org These methods include the Reissert, Madelung, Bartoli, and Larock syntheses.
The Reissert synthesis involves the base-catalyzed condensation of an o-nitrotoluene with an oxalic ester to form an o-nitrophenylpyruvic acid ester, which is then reductively cyclized to the indole-2-carboxylate. bhu.ac.in
The Bartoli indole synthesis is a notable modern method that converts ortho-substituted nitroarenes directly into indole derivatives using vinyl Grignard reagents. rsc.org This one-step process can be more efficient than multistep classical methods. rsc.org
The Larock indole synthesis is a powerful palladium-catalyzed annulation of o-iodoanilines with alkynes, which allows for the construction of highly substituted indoles. core.ac.uk
Other modern strategies include one-pot and tandem reactions that integrate reduction and hydrogenation steps to streamline the synthesis from nitroarene precursors. rsc.org For example, a two-step process starting from nitrobenzene (B124822) involves reduction to N-phenylhydroxylamine followed by a DABCO-catalyzed reaction with a conjugated alkyne to form the indole-3-carboxylate. nih.gov
| Method | Key Reactants | Key Features |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Forms indole-2-carboxylates bhu.ac.in |
| Bartoli Synthesis | o-Substituted nitroarene, Vinyl Grignard reagent | One-step conversion to indoles rsc.org |
| Larock Synthesis | o-Iodoaniline, Alkyne | Pd-catalyzed; good for polysubstituted indoles core.ac.uk |
| DABCO-catalyzed | N-Arylhydroxylamine, Conjugated alkyne | Organocatalyzed; forms 3-EWG indoles nih.gov |
This table outlines key features of several modern indole synthesis techniques.
Regioselective Functionalization of the Indole Core
Achieving the correct substitution pattern on the indole's benzene (B151609) ring is critical. Regioselective functionalization can be accomplished either by starting with a pre-substituted precursor (e.g., a substituted aniline (B41778) for the Fischer synthesis) or by direct C-H functionalization of the indole ring. core.ac.uk The latter approach has seen significant advances through the use of transition metal catalysis.
One strategy involves the ring-opening cyclization of a 5-methylcyclohexane-1,3-dione-2-spirocyclopropane with an amine to produce a 6-methyltetrahydroindol-4(5H)-one, which can then be oxidized to the 6-methylindole. core.ac.uk This method provides a clear pathway to 6-substituted indoles.
Direct C-H functionalization often relies on directing groups to control the position of the new substituent. nih.govrsc.org For example, a carbonyl group at the C-3 position can direct functionalization to the C-2 or C-4 positions. rsc.org While the pyrrole (B145914) ring is generally more reactive, various catalytic systems have been developed to selectively functionalize the benzene ring at the C4, C5, C6, and C7 positions. nih.govresearchgate.net Rhodium(II) catalysts, for instance, have been used for the C6-selective alkylation of protic 2-substituted indoles. snnu.edu.cn
Esterification Approaches to Indole-3-acetate (B1200044) Derivatives
Once the 6-methylindole nucleus is formed, the ethyl acetate (B1210297) side chain must be introduced at the C-3 position. This can be achieved through direct esterification of the corresponding carboxylic acid or via indirect routes using precursors like nitriles.
Direct Esterification Techniques
If 6-methylindole-3-acetic acid is available, it can be converted to its ethyl ester via direct esterification. The most common method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride (SOCl₂). chemicalbook.com One procedure describes adding SOCl₂ dropwise to a solution of 1H-indole-6-carboxylic acid in ethanol at 0 °C, followed by refluxing to obtain the ethyl ester. chemicalbook.com
Enzymatic methods have also been explored for the esterification of indole-3-acetic acid (IAA), using enzymes from sources like sweet corn, which can catalyze the CoA- and ATP-dependent formation of esters with sugars and inositols. scispace.comnih.gov While specific for certain substrates, these methods highlight the potential for biochemical routes.
It is important to note that indole-3-acetic acid esters are susceptible to hydrolysis under even mildly alkaline conditions (pH 9 or above), which must be considered during workup and purification steps. researchgate.net
Indirect Routes via Precursors (e.g., Nitriles, Acids)
Often, it is more practical to introduce the C-3 side chain in the form of a precursor, such as an acetonitrile (B52724) or acetic acid group, which is then converted to the final ethyl ester. Indole-3-acetic acid itself has been synthesized through various routes, including the hydrolysis of indole-3-acetonitrile (B3204565). orgsyn.orgwikipedia.org
A common strategy involves the alkylation of the indole nitrogen followed by the introduction of the side chain. For example, N-(2-(1H-indol-3-yl)ethyl)benzamide can be reacted with methyl 2-bromoacetate in the presence of a base like potassium tert-butoxide. derpharmachemica.com The resulting methyl ester can then be hydrolyzed to the carboxylic acid using a base like lithium hydroxide (B78521) (LiOH), which could subsequently be re-esterified to the ethyl ester. derpharmachemica.com
Another approach involves the reaction of gramine-type compounds (indole-3-yl-methyl-dimethylamine) with cyanide, followed by hydrolysis of the resulting indole-3-acetonitrile to yield the carboxylic acid. bhu.ac.inorgsyn.org
| Precursor | Reagents for Conversion | Product | Reference |
| Indole-3-acetonitrile | Acid or Base Hydrolysis | Indole-3-acetic acid | orgsyn.org |
| N-protected Indole | 1. Methyl Bromoacetate, Base2. LiOH Hydrolysis | Indole-3-acetic acid | derpharmachemica.com |
| 1H-Indole-6-carboxylic acid | EtOH, SOCl₂ | Ethyl 1H-indole-6-carboxylate | chemicalbook.com |
This table shows indirect routes to indole-3-acetate derivatives by converting various precursors.
Synthesis of 6-Methylindole Intermediates
The construction of the 6-methylindole scaffold is a critical step. Several established methods in organic chemistry can be adapted for this purpose, starting from appropriately substituted precursors. Key methods include the Fischer, Bischler-Möhlau, and other cyclization strategies.
The Fischer indole synthesis is one of the most traditional and widely used methods for preparing indoles. wikipedia.orgbyjus.com This reaction involves the cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone, under acidic conditions. byjus.com For the synthesis of 6-methylindole, the logical starting materials would be p-tolylhydrazine and a suitable carbonyl compound. The reaction can be catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgtestbook.com
Another classical approach is the Bischler-Möhlau indole synthesis, which produces a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline. wikipedia.org While known for sometimes harsh conditions and inconsistent yields in its original form, modern modifications have improved its utility. wikipedia.orgresearchgate.net
More recent and specific routes to 6-substituted indoles have also been developed. One such method involves a ring-opening cyclization of 5-methylcyclohexane-1,3-dione-2-spirocyclopropane with a primary amine, which smoothly provides a 6-methyltetrahydroindol-4(5H)-one intermediate. core.ac.uk This intermediate can then be oxidized to furnish the aromatic 6-methylindole. core.ac.uk Another strategy features an allene-mediated electrocyclic reaction to construct the functionalized indole ring, which has been successfully applied to the synthesis of 6-methylindole precursors. clockss.orgresearchgate.net
The following table summarizes various synthetic approaches to 6-methylindole intermediates.
Table 1: Synthetic Methods for 6-Methylindole Intermediates| Method | Starting Materials | Key Features |
|---|---|---|
| Fischer Indole Synthesis | p-Tolylhydrazine, Aldehyde/Ketone | Widely used, versatile, requires acid catalyst (Brønsted or Lewis). wikipedia.orgbyjus.com |
| Bischler-Möhlau Synthesis | α-Halo-ketone, Aniline | Classically forms 2-arylindoles; conditions can be harsh but have been modified. wikipedia.orgresearchgate.net |
| Ring-Opening Cyclization | 5-Methylcyclohexane-1,3-dione-2-spirocyclopropane, Primary Amine | Forms a tetrahydroindolone intermediate, which is then aromatized to 6-methylindole. core.ac.uk |
| Electrocyclic Reaction | 3-Allenyl-2-propargylpyrrole derivative | Involves an allene-mediated electrocyclization to form the indole [b]-bond. clockss.org |
| From Carboxylic Acid | Indole-6-carboxylic acid | Involves reduction of the carboxylic acid group to a methyl group. chemicalbook.com |
Green Chemistry Methodologies in Indole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles to reduce environmental impact and improve efficiency. openmedicinalchemistryjournal.com These methodologies focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave irradiation. tandfonline.comresearchgate.net
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields in shorter timeframes. tandfonline.comtandfonline.com The solid-state, solvent-free, microwave-assisted Bischler indole synthesis is a notable example. This method avoids the use of organic solvents and toxic metal catalysts, providing an environmentally friendly route to 2-arylindoles. organic-chemistry.org Similarly, the Fischer indole synthesis has been adapted to microwave conditions, often with high yields and short reaction times. researchgate.net
The choice of solvent is a cornerstone of green chemistry. Water, being non-toxic and abundant, is an ideal green solvent. A green method for Fischer indole synthesis has been developed using a bissulfonic acid-based ionic liquid as a catalyst in water, allowing for mild reaction conditions and easy product separation. google.com Propylene carbonate has also been explored as an eco-friendly solvent for synthesizing bis-indole derivatives, offering high yields at room temperature with a simple work-up. researchgate.net
Solvent-free reactions represent another significant green approach, minimizing waste and simplifying procedures. beilstein-journals.org The synthesis of bis(indolyl)methanes has been achieved under solvent-free conditions using reusable solid acid catalysts like cellulose (B213188) sulfuric acid or diammonium hydrogen phosphate. openmedicinalchemistryjournal.comresearchgate.net Furthermore, innovative catalyst-free approaches, such as the intramolecular photocyclization of carbonyls and tertiary amines, have been developed for indole synthesis under mild conditions. rsc.org
The table below highlights several green methodologies applicable to indole synthesis.
Table 2: Green Chemistry Approaches in Indole Synthesis| Green Methodology | Example Application/Catalyst | Advantages |
|---|---|---|
| Microwave Irradiation | Fischer and Bischler indole syntheses | Rapid, efficient, often solvent-free, high yields. tandfonline.comorganic-chemistry.org |
| Aqueous Media | Bissulfonic acid ionic liquid in water | Environmentally benign solvent, mild conditions, reusable catalyst. google.com |
| Green Solvents | Propylene Carbonate | Biodegradable and non-toxic solvent, efficient at room temperature. researchgate.net |
| Solvent-Free Conditions | Cellulose Sulfuric Acid, Diammonium Hydrogen Phosphate | Reduces solvent waste, simplifies purification, often uses reusable catalysts. openmedicinalchemistryjournal.comresearchgate.net |
| Photocatalyst-Free Cyclization | Intramolecular photocyclization | Avoids metal catalysts, proceeds under mild conditions. rsc.org |
Chemical Reactivity and Transformations of Ethyl 6 Methylindole 3 Acetate
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring
The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.in The preferred site for electrophilic substitution is typically the C-3 position due to the superior stability of the resulting cationic intermediate. bhu.ac.in However, since this position is already substituted in Ethyl 6-Methylindole-3-acetate, electrophilic attack is directed to other positions on the bicyclic system. The outcome is influenced by the directing effects of the substituents: the C-6 methyl group is an activating, ortho-para director, while the C-3 acetate (B1210297) group slightly deactivates the pyrrole (B145914) ring. Under strongly acidic conditions, protonation at C-3 can deactivate the pyrrole moiety, favoring substitution on the benzene (B151609) ring. bhu.ac.inwikipedia.org
Halogenation of the indole nucleus is a key transformation. While direct bromination of indole typically occurs at the C-3 position, strategic manipulation allows for regioselective substitution on the benzene ring. For analogues like methyl indolyl-3-acetate, a multi-step procedure has been developed to achieve selective bromination at the C-6 position. This involves first protecting the more reactive sites of the indole nucleus. By introducing electron-withdrawing groups at the N-1 and C-2 positions, the pyrrole ring is deactivated, thereby directing the electrophilic attack of bromine to the C-6 position of the benzenoid ring. Subsequent removal of the protecting groups yields the 6-bromo-substituted product. This methodology underscores the ability to overcome the inherent reactivity of the indole system to achieve specific substitution patterns.
Friedel-Crafts Acylation: This reaction is a fundamental method for introducing acyl groups onto aromatic rings. nih.gov For N-unprotected indoles, acylation often yields a mixture of N-acylated and C-3 acylated products. mdpi.com In the case of this compound, where the C-3 and C-6 positions are occupied, Friedel-Crafts acylation would be directed to other available positions, such as C-2, C-4, C-5, or C-7. The presence of an electron-donating methoxy (B1213986) group at C-6 has been shown to activate the indole nucleus, making direct substitution at C-2 a competitive process. rsc.org The use of various Lewis acid catalysts and acylating agents can be tailored to favor substitution at specific sites. rsc.orgresearchgate.net
Nitration: The introduction of a nitro group onto the indole ring must be performed under controlled conditions to avoid polymerization, which can occur with strong acidic nitrating agents like nitric/sulfuric acid mixtures. bhu.ac.in Non-acidic reagents such as ethyl nitrate (B79036) or benzoyl nitrate are often employed. bhu.ac.in For indoles with a substituted C-3 position, nitration typically occurs on the benzene ring. For example, nitration of 2-methylindole (B41428) under acidic conditions yields the 5-nitro product. bhu.ac.in For this compound, nitration would likely target the C-2, C-4, C-5, or C-7 positions, with the precise outcome depending on the reaction conditions and the directing influence of the existing methyl and acetate groups. smolecule.com
Sulfonation: Sulfonation of indole typically occurs at the C-3 position using a pyridine-sulfur trioxide complex. bhu.ac.in In C-3 substituted indoles, sulfonation can be directed elsewhere. For instance, N-sulfonation of indole-3-acetic acid has been reported. nih.gov Furthermore, studies on related structures like 2,3,3-trimethylindole have shown that sulfonation can be achieved at the C-5 position on the benzene ring. This suggests that for this compound, sulfonation would likely occur at one of the vacant positions on the benzenoid ring (C-4, C-5, or C-7) or potentially at the N-1 position.
Reactions Involving the Ester Moiety
The ethyl ester group at the C-3 position is a key site for nucleophilic acyl substitution reactions, allowing for the synthesis of a wide range of derivatives.
The ethyl ester of 6-methylindole-3-acetate can be readily hydrolyzed to its corresponding carboxylic acid, 6-methylindole-3-acetic acid. This transformation is typically achieved under basic conditions through a process known as saponification. Treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup, efficiently cleaves the ester bond. This hydrolysis is a fundamental step, as the resulting carboxylic acid serves as a versatile precursor for further functionalization, such as amidation.
The ester can be directly converted into an amide through aminolysis. This nucleophilic acyl substitution involves reacting the ester with a primary or secondary amine. Research on the closely related methyl indole-3-acetate (B1200044) has demonstrated that it can be effectively converted to an amide derivative. google.comgoogle.com For example, reaction with ethanolamine (B43304) in the presence of a base like sodium carbonate yields the corresponding 2-hydroxyethyl amide. google.comgoogle.com This direct conversion is a valuable method for creating amide libraries from the parent ester.
Alternatively, a two-step sequence involving initial hydrolysis to the carboxylic acid followed by coupling with an amine using a peptide coupling agent (e.g., EDC·HCl) or conversion to an acyl chloride is a common and highly versatile strategy for amide bond formation. acs.orgnih.gov
| Starting Ester | Amine Reagent | Catalyst/Base | Solvent | Temperature | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl indole-3-acetate | Ethanolamine | Sodium Carbonate | Methanol (B129727) | 60°C | Data for conversion available | google.comgoogle.com |
| Ethyl acetate (Model) | Propylamine | Sodium Carbonate | Methanol | 60°C | 65% Isolated Yield | google.com |
Side Chain Modifications and Functionalization
Beyond the ester group, the methylene (B1212753) (-CH₂-) bridge of the acetate side chain offers another site for chemical modification. The protons on this α-carbon are acidic and can be removed by a strong base to form an enolate intermediate. This enolate is a potent nucleophile that can react with various electrophiles, allowing for the introduction of new functional groups at the α-position.
A notable example of such a modification is the rhodium-catalyzed C-H functionalization reaction. Using carbenoids derived from α-alkyl-α-diazoesters, it is possible to introduce an additional alkyl group at the α-carbon of indolylacetates. nih.gov This method provides a direct route to α-substituted indole-3-acetic acid derivatives, which are of significant interest in medicinal chemistry. nih.gov
Another classical approach involves α-halogenation. Following hydrolysis of the ester to the carboxylic acid, the Hell-Volhardt-Zelinski reaction can be employed. msu.edu This involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide to install a bromine atom at the α-position. This α-halo acid is a versatile intermediate for subsequent nucleophilic substitution reactions. These strategies highlight the potential to build complexity directly onto the acetate side chain, further expanding the synthetic utility of this compound.
Derivatization for Library Synthesis
The strategic derivatization of the this compound scaffold is a key process for generating compound libraries in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure, appearing in numerous biologically active natural products and synthetic compounds. researchgate.net By systematically modifying the core structure of this compound at its various reactive sites, chemists can produce a large and diverse collection of related molecules. These libraries are then screened for potential therapeutic activities. The primary sites for derivatization on the this compound molecule are the indole nitrogen (N-1), the aromatic carbocyclic ring (positions C-4, C-5, and C-7), and the acetate side chain at C-3.
Functionalization of the Indole N-1 Position
The nitrogen atom of the indole ring is a common and convenient handle for derivatization. Its functionalization can significantly influence the molecule's physicochemical properties and biological activity. The most prevalent transformations at this position are N-alkylation and N-acylation.
N-alkylation introduces a variety of substituents to the indole nitrogen. This is typically achieved by deprotonating the N-H group with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (KOH), followed by reaction with an electrophilic alkylating agent like an alkyl or benzyl (B1604629) halide. rsc.orgacs.org An alternative and efficient method for N-methylation involves the use of dimethyl carbonate with a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), which offers a milder and safer approach. google.com These methods allow for the introduction of a wide array of alkyl and benzyl groups, which is a crucial step in building a diverse compound library. rsc.org
| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Methyl 2-(1H-indol-3-yl)acetate | Halogenated hydrocarbon | KOH | N,N-Dimethylformamide | Methyl 2-(1-alkyl-1H-indol-3-yl)acetate | acs.org |
| 5-Bromoindole | Dimethyl carbonate | DABCO | - | 5-Bromo-1-methylindole | google.com |
| Indole-3-acetonitrile (B3204565) | Dimethyl carbonate | Potassium hydroxide | N,N-Dimethylformamide | 1-Methylindole-3-acetonitrile | google.com |
| 2,3-Dimethylindole | Benzyl bromide | NaH | N,N-Dimethylformamide | 1-Benzyl-2,3-dimethylindole | rsc.org |
Functionalization of the Benzene Ring
Modification of the benzene portion of the indole nucleus provides another avenue for structural diversification. Electrophilic aromatic substitution reactions can introduce various functional groups. For indole-3-acetate scaffolds, direct functionalization can be challenging due to the reactivity of the pyrrole ring. However, regioselective methods have been developed.
A notable example is the regioselective bromination of methyl indolyl-3-acetate. researchgate.net To achieve selectivity for the C-6 position, the indole nitrogen and the C-2 position are first protected with electron-withdrawing groups. Subsequent bromination with bromine in carbon tetrachloride proceeds at the C-6 position, and the protecting groups can then be removed to yield methyl 6-bromoindolyl-3-acetate. researchgate.net This halogenated intermediate is particularly valuable for library synthesis, as the bromine atom can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine substituents.
Modification of the Acetate Side Chain
The ethyl acetate side chain at the C-3 position is a prime site for creating extensive libraries of derivatives. The ester functionality can be readily hydrolyzed under basic conditions (e.g., using potassium hydroxide or sodium hydroxide) to yield the corresponding indole-3-acetic acid. acs.orgnih.gov This carboxylic acid intermediate is a versatile anchor point for library synthesis.
Through standard amide coupling protocols (e.g., using coupling agents like HATU or EDC, or conversion to an acid chloride), the indole-3-acetic acid can be reacted with a large panel of primary and secondary amines to generate a diverse library of indole-3-acetamides. acs.orgtandfonline.com This strategy is widely employed due to the commercial availability of a vast array of amine building blocks, allowing for the systematic exploration of the chemical space around this part of the molecule.
| Reaction Step | Starting Material | Reagents & Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| Ester Hydrolysis | Methyl 2-(1-alkyl-1H-indol-3-yl)acetate | 1. KOH, Ethanol (B145695); 2. Acidification | 2-(1-Alkyl-1H-indol-3-yl)acetic acid | acs.org |
| Amide Coupling | 1-Benzyl indole-3-carboxylic acid | 1. SOCl₂, Benzene; 2. Amine, Pyridine, Chloroform | N-Substituted-1-benzyl-1H-indole-3-carboxamide | tandfonline.com |
| Amide Coupling | 2-(1-Alkyl-1H-indol-3-yl)acetic acid | Oxalyl chloride, then reaction with various amines | N-Substituted-2-(1-alkyl-1H-indol-3-yl)acetamide | acs.org |
By combining these derivatization strategies—N-1 functionalization, benzene ring modification, and side-chain amidation—a combinatorial approach can be used to rapidly generate large libraries of compounds based on the this compound scaffold for biological screening. researchgate.net
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques
Spectroscopy is a cornerstone for the structural elucidation of organic molecules like Ethyl 6-Methylindole-3-acetate. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, the methylene (B1212753) protons of the acetate (B1210297) group, the methyl group at the 6-position, and the ethyl ester protons. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the parent compound, Ethyl Indole-3-acetate (B1200044), and known substituent effects of a methyl group. spectrabase.com The methyl group at C-6 would cause a slight upfield shift for adjacent aromatic protons.
¹³C NMR Spectroscopy: Carbon-13 NMR identifies the different carbon environments in the molecule. The spectrum of this compound would display unique signals for each carbon atom, including the carbonyl carbon of the ester, the carbons of the indole ring, the methylene and methyl carbons of the ethyl group, the methylene carbon of the acetate side chain, and the methyl carbon at the 6-position. cdnsciencepub.comacs.org Data from related alkyl indoles helps in assigning these chemical shifts. cdnsciencepub.comacs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | ~8.1 (broad s) | - |
| C2-H | ~7.2 (d) | ~124 |
| -CH₂- (acetate) | ~3.7 (s) | ~31 |
| C4-H | ~7.5 (d) | ~120 |
| C5-H | ~6.9 (d) | ~121 |
| C6-CH₃ | ~2.4 (s) | ~22 |
| C7-H | ~7.1 (s) | ~111 |
| C=O | - | ~172 |
| O-CH₂- | ~4.2 (q) | ~61 |
| -CH₃ (ethyl) | ~1.3 (t) | ~14 |
| C3 | - | ~108 |
| C3a | - | ~127 |
| C6 | - | ~132 |
| C7a | - | ~136 |
Note: Predicted values are based on data for Ethyl Indole-3-acetate and 6-methylindole (B1295342). spectrabase.comnih.gov Actual values may vary depending on solvent and experimental conditions.
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS, UPLC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis. shout.education
When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes a highly sensitive and selective tool for identifying and quantifying compounds in complex mixtures.
GC-MS: In Gas Chromatography-Mass Spectrometry, the compound is vaporized and separated on a GC column before entering the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (217.26 g/mol ). The primary fragmentation pattern involves the cleavage of the ester side chain. A characteristic and often base peak would be the indolylic cation formed by the loss of the ethoxycarbonyl group (-•COOEt), resulting in a fragment at m/z 144. nih.govajgreenchem.com This fragment is due to the stable quinolinium ion that forms upon rearrangement. libretexts.org
LC-MS: Liquid Chromatography-Mass Spectrometry is suitable for analyzing less volatile or thermally sensitive compounds. Using soft ionization techniques like Electrospray Ionization (ESI), LC-MS analysis of this compound would typically show the protonated molecule [M+H]⁺ at m/z 218. nih.govias.ac.in Further fragmentation in tandem MS (MS/MS) can be induced to confirm the structure. This technique is widely used for the quantification of indole derivatives in various biological and environmental samples. hmdb.ca
UPLC-MS: Ultra-Performance Liquid Chromatography (UPLC) uses smaller particle sizes in the column, allowing for faster and more efficient separations compared to traditional HPLC. When coupled with MS, UPLC-MS provides a rapid and highly sensitive method for analysis, which is advantageous for high-throughput screening.
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Ion | Technique | Description |
| 217 | [M]⁺ | GC-MS (EI) | Molecular Ion |
| 218 | [M+H]⁺ | LC-MS (ESI) | Protonated Molecular Ion |
| 144 | [C₁₀H₁₀N]⁺ | GC-MS (EI) | Loss of •COOEt from the side chain |
| 130 | [C₉H₈N]⁺ | GC-MS (EI) | Loss of the entire ethyl acetate side chain, forming the skatole cation |
Note: Fragmentation patterns are based on the principles of mass spectrometry for indole derivatives. nih.govlibretexts.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.
The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp absorption band is expected around 1730-1750 cm⁻¹ due to the C=O (carbonyl) stretching of the ester group. researchgate.net The N-H stretch of the indole ring typically appears as a sharp peak around 3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups appears just below 3000 cm⁻¹. Other bands corresponding to C-O stretching of the ester and C=C stretching of the aromatic ring would also be present in the fingerprint region (below 1600 cm⁻¹). researchgate.netnist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Indole N-H |
| >3000 | C-H Stretch | Aromatic C-H |
| <3000 | C-H Stretch | Aliphatic C-H (methyl, ethyl) |
| 1730-1750 | C=O Stretch | Ester Carbonyl |
| 1500-1600 | C=C Stretch | Aromatic Ring |
| 1000-1300 | C-O Stretch | Ester C-O |
Note: Values are typical ranges for the specified functional groups. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems within a molecule by measuring the absorption of ultraviolet or visible light, which corresponds to electronic transitions. The indole ring system is the primary chromophore in this compound.
Indole and its derivatives typically exhibit two main absorption bands. ias.ac.in The spectrum of this compound is expected to show a strong absorption band (the B-band) around 220 nm and a less intense, broader band (the L-band) with fine structure around 270-290 nm. ias.ac.inresearchgate.netcnr.it The exact position and intensity of these bands can be influenced by the solvent and the substitution on the indole ring.
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification and quantification of individual compounds like this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of indole derivatives. nih.govmdpi.com For this compound, a reversed-phase HPLC method is typically employed.
In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, which is often a mixture of water (or buffer, frequently acidified with acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). asm.org The components are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve efficient separation of a range of indole compounds with varying polarities. nih.govresearchgate.net Detection is commonly performed using a UV detector, set to a wavelength where indole derivatives absorb strongly (e.g., 280 nm), or by mass spectrometry for higher sensitivity and specificity (LC-MS). asm.orgresearchgate.net
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The principle of GC involves the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a column.
Detailed Research Findings:
While specific GC methods for the direct analysis of this compound are not extensively documented in publicly available literature, the analysis of structurally related indole derivatives provides a strong basis for its determination. For instance, the GC-MS analysis of ethyl acetate extracts of various natural products has successfully identified a range of indole compounds. researchgate.net In a typical GC-MS analysis of an ethyl acetate root bark extract, the GC oven temperature program might start at 80°C, increase to 200°C at a rate of 15°C/min, and then to 280°C at 5°C/min, with a final hold. scispace.com Helium is commonly used as the carrier gas with a flow rate of around 1 ml/min. scispace.com For the analysis of major volatile compounds in brandies, including ethyl acetate, a starting oven temperature of 35°C has been used, with an injector temperature of 240°C and a flame ionization detector (FID) at 250°C. notulaebotanicae.ro
For related indole compounds, such as methyl indole-3-acetate, GC analysis has been performed with a high degree of purity (≥99.0%). sigmaaldrich.com Often, to increase volatility and improve peak shape, derivatization is employed. For example, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) is a common practice before GC-MS analysis of indole compounds. jmaterenvironsci.com
Interactive Data Table: Inferred GC and GC-MS Parameters for this compound Analysis
| Parameter | Inferred Condition | Reference/Basis |
|---|---|---|
| Column | HP-5MS or similar non-polar capillary column | General use for volatile and semi-volatile organic compounds. researchgate.net |
| Injector Temperature | 250°C | Common for similar analytes. researchgate.net |
| Oven Temperature Program | Initial 60-80°C, ramped to 280-300°C | Based on methods for other indole derivatives and ethyl acetate extracts. researchgate.netscispace.com |
| Carrier Gas | Helium | Standard carrier gas in GC-MS. scispace.com |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS for identification and quantification, FID for quantification. scispace.comnotulaebotanicae.ro |
| Derivatization | Optional silylation (e.g., with BSTFA) | To enhance volatility and thermal stability. jmaterenvironsci.com |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-performance liquid chromatography (UPLC) offers significant advantages over traditional high-performance liquid chromatography (HPLC), including higher resolution, faster analysis times, and increased sensitivity. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm).
Detailed Research Findings:
For the concurrent profiling of multiple phytohormones including IAA, a C18 solid core HPLC column coupled to a QTRAP 5500 mass spectrometer has been used, demonstrating the high sensitivity of modern LC-MS systems. nih.gov Another study on the analysis of indole compounds in sugarcane juice employed a reverse-phase HPLC with a gradient elution of an aqueous mobile phase (containing 0.1% formic acid) and methanol. mdpi.com The use of a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification. mdpi.com
Interactive Data Table: Inferred UPLC Parameters for this compound Analysis
| Parameter | Inferred Condition | Reference/Basis |
|---|---|---|
| Column | Acquity UPLC BEH C18 (1.7 µm) or similar reversed-phase column | Commonly used for the separation of indole compounds. nih.gov |
| Mobile Phase A | Water with 0.1% formic acid | To ensure good ionization and peak shape. nih.govmdpi.com |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Organic modifier for gradient elution. nih.govmdpi.com |
| Flow Rate | 0.2 - 0.5 mL/min | Typical for UPLC systems. |
| Detector | Tandem Mass Spectrometer (MS/MS) | For high selectivity and sensitivity. nih.govmdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | Depending on the analyte's properties. nih.gov |
Sample Preparation and Preconcentration Methods (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
Effective sample preparation is paramount for the reliable quantification of this compound, as it serves to remove matrix interferences and concentrate the analyte to a level suitable for detection. The choice of method depends on the sample matrix and the subsequent analytical technique.
Solid-Phase Extraction (SPE):
SPE is a widely used technique for the purification and concentration of analytes from liquid samples. It relies on the partitioning of the analyte between a liquid sample and a solid sorbent. For indole compounds, reversed-phase materials like C18 are commonly employed. mdpi.comuniversiteitleiden.nl
A typical SPE procedure for indole compounds from an aqueous matrix involves the following steps:
Conditioning: The C18 cartridge is conditioned with methanol followed by acidified water (pH adjusted to ~3 with formic acid). mdpi.com
Loading: The sample, with its pH adjusted to be acidic, is passed through the cartridge.
Washing: The cartridge is washed with a weak solvent mixture (e.g., methanol-water) to remove polar interferences. mdpi.com
Elution: The analyte of interest is eluted with a stronger organic solvent, such as methanol or ethyl acetate. mdpi.com
Liquid-Liquid Extraction (LLE):
LLE is a classic extraction technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. Ethyl acetate is a common solvent for extracting indole derivatives from aqueous solutions. universiteitleiden.nl The efficiency of LLE can be influenced by the pH of the aqueous phase; for acidic indoles, adjusting the pH to be acidic enhances their partitioning into the organic solvent. ag.gov
For the extraction of terpenoid indole alkaloids, a liquid-liquid extraction can be performed after basification of the sample, followed by extraction with an immiscible organic solvent like ethyl acetate. universiteitleiden.nl In some cases, a back-extraction step can be employed to further purify the analyte. universiteitleiden.nl
Interactive Data Table: Sample Preparation Methods for this compound
| Method | Key Steps and Parameters | Reference/Basis |
|---|---|---|
| Solid-Phase Extraction (SPE) | Sorbent: C18; Conditioning: Methanol, acidified water; Loading: Acidified sample; Washing: Methanol/water mixture; Elution: Methanol or Ethyl Acetate. | Based on methods for other indole compounds. mdpi.com |
| Liquid-Liquid Extraction (LLE) | Extraction Solvent: Ethyl Acetate; pH Adjustment: Acidification of the aqueous phase to enhance extraction of acidic indoles. | Commonly used for indole derivatives. universiteitleiden.nlag.gov |
Mechanistic Insights into Biological Activity of Ethyl 6 Methylindole 3 Acetate Analogs
Enzymatic Hydrolysis and Activation Pathways
Esters of indole-3-acetic acid are generally considered to be biologically inactive forms of this potent plant hormone. Their activation is a critical step that relies on enzymatic hydrolysis to release the free, active form of IAA. This process is fundamental to their biological effects and has a significant impact on the homeostatic balance of endogenous IAA.
The activation of IAA esters is primarily mediated by carboxylesterases, a large family of enzymes that catalyze the hydrolysis of ester bonds. In the model plant Arabidopsis thaliana, a specific family of methyl esterases, known as the AtMES family, has been identified as being capable of hydrolyzing methyl indole-3-acetate (B1200044) (MeIAA), an analog of Ethyl 6-Methylindole-3-acetate. nih.gov
Studies have shown that MeIAA itself is an inactive form of IAA. nih.gov Its biological activity is dependent on its conversion to free IAA. nih.gov Research on Arabidopsis has identified several members of the AtMES family that can efficiently hydrolyze MeIAA in vitro. One particular member, AtMES17, has been shown to be a key enzyme in the hydrolysis of MeIAA in vivo. nih.govnih.gov The kinetic parameters of AtMES17 for MeIAA have been determined, indicating its efficiency in this activation process. nih.gov
| Enzyme | Substrate | Km (μM) | Kcat (s-1) | Source Organism |
|---|---|---|---|---|
| AtMES17 | Methyl Indole-3-acetate (MeIAA) | 13 | 0.18 | Arabidopsis thaliana |
This table presents the kinetic parameters of AtMES17 for the hydrolysis of MeIAA.
The hydrolysis of these ester conjugates is a crucial activation step, transforming the inactive prodrug into the biologically active hormone that can then influence plant growth and development. nih.gov
The enzymatic hydrolysis of exogenous IAA esters directly influences the endogenous pool of active IAA, thereby affecting the delicate homeostatic mechanisms that regulate plant growth and development. The controlled release of free IAA from its ester conjugates can lead to a localized increase in auxin concentration, triggering various physiological responses.
In Arabidopsis, the role of AtMES17 in this process is highlighted by the phenotypes of mutant and overexpressing plants. nih.gov Mutants with a T-DNA insertion in the AtMES17 gene (mes17) show a significantly decreased sensitivity to exogenously applied MeIAA, while their sensitivity to free IAA remains similar to that of wild-type plants. nih.gov These mutant plants hydrolyze a much smaller percentage of the absorbed MeIAA compared to wild-type plants. nih.gov Conversely, plants overexpressing AtMES17 exhibit increased sensitivity to MeIAA. nih.gov
The perturbation of IAA homeostasis in mes17 mutants is further evidenced by their longer hypocotyls and increased expression of the auxin-responsive DR5:β-glucuronidase reporter gene, suggesting a disruption in IAA transport or signaling. nih.gov The application of synthetic auxins, which are not subject to the same homeostatic controls as endogenous IAA, can also have varied effects on endogenous IAA levels, though in some cases, these effects are minor. researchgate.netresearchwithrutgers.comnih.gov
Receptor Interactions and Signal Transduction Pathways (General Indole (B1671886) Scaffolds)
Once activated, free IAA and its analogs can interact with various cellular receptors to initiate a cascade of signal transduction events. In plants, the canonical auxin signaling pathway is well-characterized and involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. nih.gov
In mammalian systems, indole compounds, including IAA, have been shown to interact with different receptors and pathways. IAA has been identified as a direct ligand for the aryl hydrocarbon receptor (AhR). wikipedia.org Furthermore, certain synthetic indole-3-acetic acid derivatives have been developed as antagonists for the prostaglandin (B15479496) D2 receptor CRTH2, indicating that the indole scaffold can be tailored to interact with specific G protein-coupled receptors. nih.gov
The signal transduction pathways modulated by indole compounds are diverse. In the context of their anti-cancer properties, indole derivatives have been shown to affect key signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways. researchgate.net Specifically, IAA, in the presence of horseradish peroxidase (HRP), can activate p38 mitogen-activated protein kinases (MAPKs) and c-Jun N-terminal kinases (JNKs). wikipedia.org
Modulation of Cellular Processes
The activation of signaling pathways by indole-3-acetic acid and its analogs leads to the modulation of fundamental cellular processes, including apoptosis and the cell cycle. These effects are particularly relevant in the context of their potential therapeutic applications.
Indole-3-acetic acid and its derivatives have been demonstrated to induce apoptosis in various cell types. The cytotoxic effects of IAA, particularly when combined with peroxidases, involve the generation of reactive oxygen species (ROS), which can trigger programmed cell death. nih.gov
The apoptotic pathway induced by IAA involves the activation of stress-related kinases and the caspase cascade. wikipedia.org Treatment of cells with IAA in the presence of HRP leads to the activation of caspase-8 and caspase-9, which in turn activate the executioner caspase-3. wikipedia.org The activation of caspase-3 results in the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. wikipedia.org Furthermore, IAA has been shown to induce chromatin condensation and DNA fragmentation, both characteristic features of apoptotic cell death. nih.gov
Studies on human dental pulp stem cells have shown that IAA can protect against oxidative stress-induced apoptosis by attenuating the expression of pro-apoptotic genes like BAX and p53, while increasing the expression of the anti-apoptotic gene BCL-2. nih.gov
In addition to inducing apoptosis, indole-3-acetic acid and its analogs can exert their anti-proliferative effects by causing cell cycle arrest. This prevents cancer cells from dividing and proliferating.
The specific phase of the cell cycle at which arrest occurs can vary depending on the specific indole derivative and the cell type. For instance, some indole compounds have been shown to cause cell cycle arrest at the G1 phase, while others induce arrest at the G2/M transition.
In human dental pulp stem cells damaged by hydrogen peroxide, IAA treatment was found to rescue the disrupted cell cycle and decrease the number of apoptotic cells in the sub-G1 phase. nih.gov This suggests that IAA can play a role in maintaining cell cycle integrity under conditions of oxidative stress. The mechanisms underlying cell cycle arrest by indole derivatives often involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
| Compound/Analog | Cellular Process | Key Molecular Events | Observed Effect |
|---|---|---|---|
| Indole-3-acetic acid (IAA) with HRP | Apoptosis | Activation of p38 MAPK and JNK; Induction of caspase-8, -9, and -3; PARP cleavage | Induction of programmed cell death |
| Indole-3-acetic acid (IAA) | Apoptosis | Chromatin condensation; DNA fragmentation; Depolarization of mitochondrial transmembrane potential | Cytotoxicity in neutrophils and lymphocytes |
| Indole-3-acetic acid (IAA) | Cell Cycle | Rescue of H2O2-disrupted cell cycle; Decrease in sub-G1 population | Protection against oxidative stress-induced cell cycle disruption |
This table summarizes the effects of Indole-3-acetic acid and its analogs on key cellular processes.
Enzyme Inhibition Mechanisms
Indole-3-acetate analogs exert their biological effects by interacting with and inhibiting various enzymes. The nature of this inhibition, the specific binding sites, and the resulting downstream effects are critical to understanding their pharmacological profile.
Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. By breaking down hyaluronic acid, these enzymes increase tissue permeability and are implicated in processes like inflammation, cancer progression, and allergic reactions. The inhibition of hyaluronidase (B3051955) is a key target for anti-inflammatory therapies.
Indole acetamide (B32628) and carboxamide derivatives have been shown to inhibit bovine testes hyaluronidase. The mechanism of action is notably pH-dependent. At a neutral pH of 7.0, certain indole carboxamides act as effective inhibitors. For instance, N-(Pyridin-4yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide demonstrated significant inhibitory activity. nih.gov However, this inhibition is completely lost at an acidic pH of 3.5. Interestingly, at this lower pH, some indole acetamides, such as N-(4,6-Dimethylpyridin-2yl)-(1-ethylindole-3-yl)acetamide, switch from being inhibitors to activators of the enzyme. nih.gov This suggests a complex interaction mechanism likely involving the protonation state of the compound, which may alter its binding to the enzyme or the hyaluronic acid substrate. nih.gov Studies on secondary metabolites from Brevibacillus sp. have also identified methyl indole-3-acetate as a hyaluronidase inhibitor, reinforcing the potential of this structural class. mdpi.com
| Compound/Fraction | Target Enzyme | Inhibition Data | pH | Reference |
| N-(Pyridin-4yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide | Bovine Testes Hyaluronidase | IC₅₀ = 46 µM | 7.0 | nih.gov |
| Ethyl acetate (B1210297) fraction of Eryngium divaricatum | Serum Hyaluronidase | ~55.82% inhibition | Not Specified |
This table presents data on hyaluronidase inhibition by indole analogs and related fractions to illustrate the potential activity of the core structure.
5-Lipoxygenase (5-LO) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.gov Inhibition of 5-LO is a well-established strategy for treating inflammatory conditions like asthma. The mechanism of 5-LO involves the oxidation of arachidonic acid. nih.gov
Analogs of this compound are implicated as 5-LO inhibitors. For example, Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is a known precursor in the synthesis of potent 5-LO inhibitors. researchgate.net Research on plant extracts has shown that ethyl acetate fractions, which are rich in various organic compounds including indole derivatives, exhibit strong 5-LO inhibitory activity. The ethyl acetate fraction of star fruit leaves (Averrhoa carambola L.) was found to be the most potent inhibitor of lipoxygenase activity compared to other extracts, with very low IC₅₀ values. nih.gov This potent activity is often correlated with high flavonoid and total phenol (B47542) content, which may act synergistically with indole compounds. researchgate.net
| Compound/Fraction | Target Enzyme | IC₅₀ Value | Reference |
| Ethyl acetate extract of Averrhoa carambola L. leaves | Lipoxygenase | 10.17 ± 0.83 ng/mL | nih.gov |
| Ethyl acetate extract of Averrhoa carambola L. leaves (Sukabumi) | Lipoxygenase | 15.07 ng/mL | researchgate.net |
| Ethyl acetate extract of Garcinia kydia leaves | Lipoxygenase | 0.21 µg/mL |
This table showcases the potent 5-lipoxygenase inhibitory activity found in ethyl acetate fractions, suggesting the class of compounds to which this compound belongs is highly active.
Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid and lysophospholipids. This is a rate-limiting step in the production of inflammatory eicosanoids and platelet-activating factor (PAF). nih.gov Therefore, inhibiting PLA2 is a powerful anti-inflammatory strategy, effectively blocking the inflammatory cascade at a very early stage. nih.gov
While direct studies on this compound were not available, research on compounds isolated from ethyl acetate fractions of medicinal plants provides insight. A dihydrostilbene glycoside isolated from an ethyl acetate fraction of Indigofera capitata demonstrated notable inhibition of PLA2. This suggests that compounds with similar solubility and structural motifs, characteristic of those extracted into ethyl acetate, have the potential to interact with and inhibit PLA2.
| Compound/Fraction | Target Enzyme | Concentration | % Inhibition | Reference |
| Compound MM2 from I. capitata | Phospholipase A2 | 1 mg/mL | 47.37% | |
| Compound MM2 from I. capitata | Phospholipase A2 | 0.1 mg/mL | 36.84% | |
| Compound MM2 from I. capitata | Phospholipase A2 | 0.01 mg/mL | 47.37% |
This table illustrates the inhibitory activity against Phospholipase A2 by a compound isolated from an ethyl acetate fraction, providing a model for the potential action of indole-3-acetate analogs.
Butyrylcholinesterase (BChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), breaks down the neurotransmitter acetylcholine (B1216132). In conditions like Alzheimer's disease, BChE's role in acetylcholine hydrolysis becomes more significant, making it a key therapeutic target. nih.gov
Kinetic studies have revealed that Indole-3-acetic acid, the parent acid of this compound, is a noncompetitive inhibitor of human serum BChE. This mode of inhibition indicates that the molecule binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding directly. The inhibition constant (Ki) for this interaction was determined to be 1.86 ± 0.27 mM when benzoylcholine (B1199707) was used as the substrate. Interestingly, the inhibition mechanism can vary depending on the substrate used, suggesting a complex interaction within the enzyme's active site gorge.
| Compound | Target Enzyme | Inhibition Type | Kᵢ Value | Reference |
| Indole-3-acetic acid | Human Serum BChE | Noncompetitive | 1.86 ± 0.27 mM | |
| CUR-IPA (Indole-3-propionic acid conjugate) | Human BChE | Not Specified | IC₅₀ = 60.66 µM | nih.gov |
This table provides data on the interaction of indole acetic acid and a related conjugate with Butyrylcholinesterase, highlighting a noncompetitive inhibitory mechanism.
Structure-Activity Relationship (SAR) Studies Related to Mechanism
The biological activity of this compound analogs is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies explore how modifications to the indole core, the side chain, and various substituent groups affect the interaction with target enzymes.
The indole scaffold is a privileged structure in medicinal chemistry, and its modification can fine-tune its inhibitory profile. For hyaluronidase inhibition, the nature of the group at the C3 position is critical. Studies comparing indole carboxamides and indole acetamides show that this change can dramatically alter the molecule's behavior, even switching it from an inhibitor to an activator depending on the pH. nih.gov
Substitutions on the indole ring also play a key role. For instance, adding a bromine atom at the C5 position and a fluorobenzyl group at the N1 position of an indole carboxamide resulted in a potent hyaluronidase inhibitor. nih.gov In a different series of azaindole analogs, extending an alkyl substituent at the R¹ position from ethyl to propyl improved activity against Trypanosoma brucei, while bulky groups like tert-butyl were not tolerated. This indicates that the size and nature of substituents at various positions directly influence the compound's fit within the enzyme's binding pocket. The 6-methyl group in this compound likely contributes to the molecule's lipophilicity and steric profile, which can enhance binding to hydrophobic pockets within target enzymes. The ethyl ester group itself is a key feature, influencing solubility and potentially serving as a recognition element for the enzyme's active site.
| Structural Modification | Effect on Activity | Target/Context | Reference |
| Change from carboxamide to acetamide at C3 | Can switch from inhibition to activation | Hyaluronidase | nih.gov |
| Substitution at N1 (e.g., 4-fluorobenzyl) | Can enhance inhibitory activity | Hyaluronidase | nih.gov |
| Substitution at C5 (e.g., Bromo) | Can enhance inhibitory activity | Hyaluronidase | nih.gov |
| Extension of R¹ alkyl chain (ethyl to propyl) | Improved potency | Trypanosoma brucei inhibition | |
| Introduction of bulky R¹ group (e.g., tert-butyl) | Decreased potency | Trypanosoma brucei inhibition |
This table summarizes key structure-activity relationship findings for indole analogs, providing insights into how specific structural features influence biological mechanisms.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For indole (B1671886) derivatives, this is crucial for understanding their interactions with biological targets.
Docking Approaches for Indole Analogs: Studies on various indole-based compounds demonstrate their potential to bind within the active sites of numerous enzymes and receptors. nih.govjocpr.com Docking simulations are typically performed using software like AutoDock, where the indole derivative (the ligand) is placed into the binding pocket of a target protein. jocpr.com The software then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a binding energy score in kcal/mol.
Key Interactions: The interactions stabilizing the ligand-protein complex are critical. For indole derivatives, these commonly include:
Hydrogen Bonding: The indole N-H group and the carbonyl oxygen atoms of the acetate (B1210297) side chain are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.
Pi-Stacking Interactions: The aromatic indole ring can engage in π-π stacking or T-shaped interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan.
Hydrophobic Interactions: The methyl group at the 6-position and the ethyl group of the ester would be expected to form hydrophobic (van der Waals) interactions with nonpolar residues in the binding pocket.
Simulations of various heterocyclic scaffolds based on the indole moiety have shown that these compounds can be well-accommodated within enzyme active sites, with calculated binding energies indicating stable interactions. nih.gov For example, docking studies of novel indole derivatives against targets like the cyclin-dependent kinase-5 (CDK-5) enzyme have revealed binding energies ranging from -7.18 to -8.34 kcal/mol, suggesting spontaneous and favorable binding. mdpi.com
Table 1: Example Binding Affinities of Indole Derivatives with Protein Targets
| Compound Class | Protein Target | Binding Energy (kcal/mol) | Interacting Residues (Example) |
| Indole-based heterocycles | CDK-5 Enzyme | -7.18 to -8.34 | Not specified |
| (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-Yl)Phenylmethyl Acetate | Nicotinic Acetylcholine (B1216132) Receptor | Not specified | Not specified |
| Various new indole derivatives | MurB Enzyme | Not specified | Tyr157, Lys261, Ser228 |
This table is illustrative of typical results for indole derivatives and is not specific to Ethyl 6-Methylindole-3-acetate.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of molecules. nih.govresearchgate.net These methods can accurately predict molecular geometry, electronic distribution, and reactivity descriptors.
Molecular Geometry: DFT calculations, often using a basis set like B3LYP/6-31G**, are employed to determine the optimized, lowest-energy geometry of indole derivatives. unicamp.br For the indole ring system, these calculations can predict bond lengths and angles with high accuracy. The substitution at the 6-position with a methyl group and at the 3-position with an ethyl acetate group would cause minor, predictable alterations to the geometry of the parent indole ring due to electronic and steric effects.
Electronic Properties: The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate electrons. For indole systems, the HOMO is typically localized over the π-system of the bicyclic ring, making it nucleophilic and susceptible to electrophilic attack, particularly at the C3 position. chemijournal.com
LUMO: Represents the ability to accept electrons. The LUMO is also generally distributed over the aromatic system.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited.
Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution on the molecule's surface. nih.gov These maps show electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would likely show negative potential around the carbonyl oxygen of the ester group and a delocalized negative region over the indole ring, indicating sites susceptible to electrophilic attack.
Conformational Analysis and Dynamics Simulations
Conformational analysis involves studying the different spatial arrangements (conformations or rotamers) of a molecule that arise from rotation around its single bonds. lumenlearning.com For this compound, significant conformational flexibility exists in the ethyl acetate side chain.
The key rotatable bonds that define its conformation are:
C3—C(acetate) bond: Rotation around this bond determines the orientation of the entire acetate group relative to the plane of the indole ring.
C(acetate)—C(carbonyl) bond: This rotation influences the position of the carbonyl group.
C(carbonyl)—O(ester) bond: Rotation here affects the orientation of the ethyl group.
O(ester)—C(ethyl) bond: Rotation around this bond alters the position of the terminal methyl group.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated infrared (IR) and Raman spectra with experimental spectra, each observed band can be assigned to a specific vibrational mode. Studies on similar molecules, like methyl indoles, have shown good agreement between experimental and theoretical data, validating the computational models used. nih.gov
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic transitions of a molecule, which correspond to the absorption of light in the UV-visible range. researchgate.net For indole derivatives, the absorption spectra typically show two to four maxima between 200 and 310 nm. nih.gov These are assigned to π-π* transitions within the aromatic indole system (specifically the ¹Lₐ←¹A and ¹Lₑ←¹A transitions). nih.gov Computational calculations can predict the wavelength of maximum absorption (λ_max_) and the intensity of these transitions, helping to interpret experimental UV-Vis spectra. nih.gov
Table 2: Predicted Spectroscopic Transitions for Indole Derivatives
| Spectroscopic Method | Type of Transition | Typical Wavelength/Frequency Range |
| UV-Vis | π-π* (¹Lₐ, ¹Lₑ) | 260-310 nm |
| UV-Vis | π-π* (¹Bₐ, ¹Bₑ) | 200-230 nm |
| Fluorescence Emission | - | 345-370 nm |
Data is based on studies of various ring-substituted indole-3-acetic acids and serves as an estimation. nih.gov
Theoretical Studies on Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions, including the characterization of transition states and intermediates.
Electrophilic Substitution: The indole ring is electron-rich and readily undergoes electrophilic substitution, primarily at the C3 position. chemijournal.com Theoretical studies can model the approach of an electrophile to the indole ring, calculating the activation energy barriers for attack at different positions. These calculations consistently confirm that the C3 position is the most kinetically and thermodynamically favored site for substitution. nih.gov
Side-Chain Reactivity: The ethyl acetate side chain is also a site of potential reactions. One of the most common reactions for esters is hydrolysis, which can be catalyzed by acid or base. Theoretical studies can elucidate the mechanism of this reaction. For instance, in a base-catalyzed hydrolysis, calculations would model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxide leaving group. researchgate.net Such studies can determine the rate-determining step of the reaction by calculating the energy of all transition states and intermediates along the reaction coordinate.
While specific mechanistic studies on this compound are not prominent, the principles derived from theoretical investigations of indole functionalization and ester hydrolysis are directly applicable to understanding its chemical reactivity. nih.govrsc.org
Q & A
Basic: What are the established synthetic routes for Ethyl 6-Methylindole-3-acetate, and what critical parameters affect yield?
Methodological Answer:
this compound is typically synthesized via esterification of 6-Methylindole-3-acetic acid with ethanol under acidic catalysis. Key steps include:
- Reagent Selection: Use of sulfuric acid or HCl as catalysts for protonation of the carboxylic acid group.
- Temperature Control: Maintain reflux conditions (~78°C for ethanol) to drive the equilibrium toward ester formation.
- Solvent Choice: Ethanol serves as both solvent and reactant to minimize side reactions.
- Purification: Post-reaction neutralization (e.g., with NaHCO₃), followed by extraction (ethyl acetate/water) and chromatography (silica gel) to isolate the ester.
Critical parameters include catalyst concentration (excess acid may degrade indole rings) and reaction time (prolonged heating risks decarboxylation). Structural analogs like methyl esters (e.g., Mthis compound) follow similar protocols, as seen in related indole derivatives .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Characterization requires a multi-technique approach:
- Spectroscopy:
- ¹H/¹³C NMR: Confirm ester group presence (δ ~4.1–4.3 ppm for ethyl CH₂, δ ~170 ppm for carbonyl).
- FT-IR: Peaks at ~1740 cm⁻¹ (ester C=O stretch) and ~3400 cm⁻¹ (indole N-H stretch).
- Chromatography:
- HPLC: Use C18 columns with UV detection (λ = 280 nm for indole absorption) to assess purity (>95%).
- Physical Properties: Compare melting points and density (e.g., 1.34 g/cm³ for structurally similar 6-Methylindole-3-carboxylic Acid) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 218.12 (C₁₃H₁₅NO₂).
Advanced: What strategies modulate the reactivity of this compound for targeted derivatization?
Methodological Answer:
The ethyl ester and 6-methyl group offer distinct reactivity:
- Ester Hydrolysis: Controlled saponification (NaOH/EtOH) yields 6-Methylindole-3-acetic acid for further functionalization.
- Electrophilic Substitution: The indole C5 position is reactive; nitration (HNO₃/H₂SO₄) or halogenation (NBS) introduces functional handles .
- Protective Groups: Use tert-butoxycarbonyl (Boc) to shield the indole NH during alkylation or acylation.
- Cross-Coupling: Suzuki-Miyaura reactions with Pd catalysts enable aryl/heteroaryl coupling at the indole C2/C4 positions.
Comparative studies with 6-Methoxyindole derivatives highlight steric and electronic effects of substituents on reaction outcomes .
Advanced: How do solvent polarity and reaction conditions influence the stability of this compound?
Methodological Answer:
- Solvent Effects:
- Polar Protic Solvents (e.g., MeOH): Risk ester hydrolysis; avoid prolonged storage.
- Nonpolar Solvents (e.g., Hexane): Enhance stability but limit solubility.
- Ethyl Lactate (Green Solvent): Low toxicity and high biodegradability; ideal for eco-friendly protocols (density: 1.03 g/cm³, viscosity: 2.8 mPa·s at 25°C) .
- Temperature: Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation.
- Light Sensitivity: Amber glassware minimizes UV-induced degradation of the indole ring.
Data Contradiction: How should researchers address discrepancies in reported physical properties?
Methodological Answer:
Discrepancies in melting points or spectral data often arise from:
- Purity Variability: Impurities from incomplete purification (e.g., residual acetic acid) skew results. Validate via HPLC or TLC.
- Synthetic Routes: Alternative pathways (e.g., Friedel-Crafts vs. Fischer indole synthesis) yield regioisomers. Use 2D NMR (COSY, HSQC) to confirm regiochemistry.
- Analytical Calibration: Cross-reference with certified standards (e.g., NIST data for ethyl acetate derivatives) .
For example, the density of 6-Methylindole-3-carboxylic Acid (1.34 g/cm³) provides a benchmark for related esters .
Advanced: What role does the 6-methyl group play in the compound’s biological or chemical activity?
Methodological Answer:
- Steric Effects: The 6-methyl group hinders electrophilic attack at adjacent positions (C5/C7), directing reactivity to C2/C4.
- Electronic Effects: Methyl donation slightly activates the indole ring toward nucleophilic substitution.
- Biological Relevance: In indole derivatives, methyl substitution enhances lipophilicity (logP = 2.17 for 6-Methylindole-3-carboxylic Acid), impacting membrane permeability in cellular assays .
Comparative studies with 5-Methoxyindole-2-carboxylate derivatives highlight substituent-dependent bioactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
